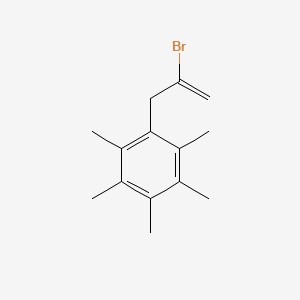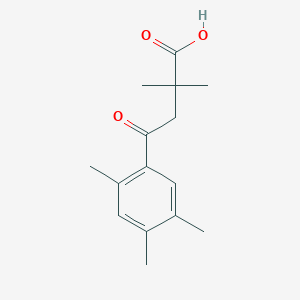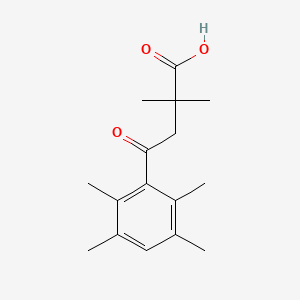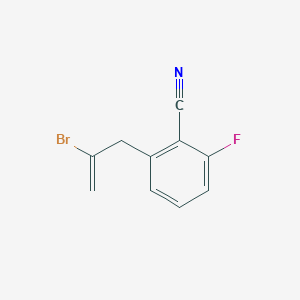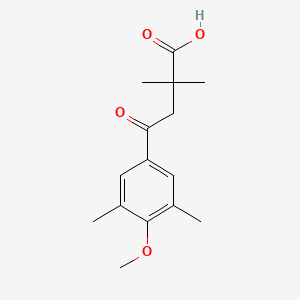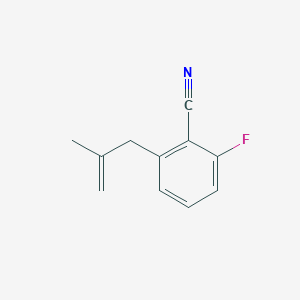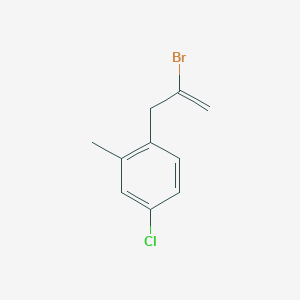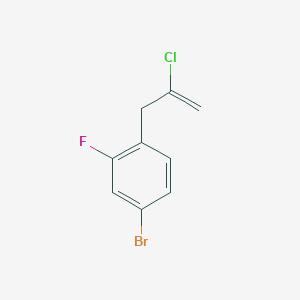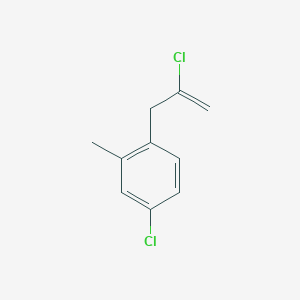
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene, also known as CMP-1, is a short chain alkyl halide molecule that has been studied extensively in laboratory experiments. CMP-1 has been found to have a wide range of applications in research and industry, ranging from organic synthesis to drug development.
Aplicaciones Científicas De Investigación
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene has been widely used in scientific research. It has been used as a model compound for studying the mechanism of organic reactions and as a starting material for synthesizing other compounds. It has also been used in the development of new drugs, such as antiviral agents and anticancer agents.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 4-chloro-2-methylphenol , have been studied and found to interact with certain biological targets
Mode of Action
The exact mode of action of 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene is currently unknown due to the lack of specific studies on this compound. Related compounds have been found to interact with their targets in specific ways . For instance, 4-Chloro-2-methylphenol is metabolized by a Gram-negative strain S1 via a modified ortho-cleavage route . This suggests that 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene may also interact with its targets through similar biochemical pathways.
Biochemical Pathways
Related compounds such as 4-chloro-2-methylphenol have been found to be metabolized via a modified ortho-cleavage route This pathway involves the breakdown of the compound into smaller molecules, which can then be further metabolized or excreted
Result of Action
Related compounds have been found to have certain effects at the molecular and cellular level . For instance, 4-Chloro-2-methylphenol is metabolized by a Gram-negative strain S1, indicating that it may have some effect on bacterial cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also non-toxic and has a low cost. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene. These include further studies into its biochemical and physiological effects, development of new drugs based on its structure, and investigation into its potential applications in industrial processes. Additionally, further research could be conducted into its synthesis and its mechanism of action, as well as its potential as a catalyst in organic reactions.
Propiedades
IUPAC Name |
4-chloro-1-(2-chloroprop-2-enyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKZOJWQPNWTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-chloro-2-methylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



